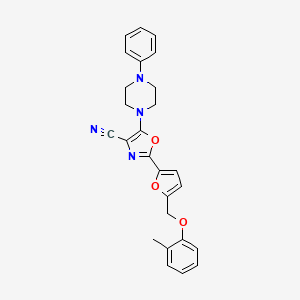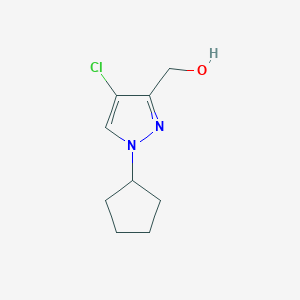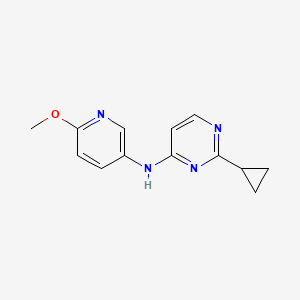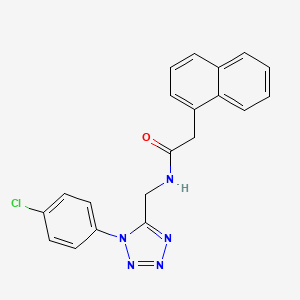![molecular formula C11H11FO5S B2743962 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane CAS No. 2411199-18-1](/img/structure/B2743962.png)
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, also known as FSPO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
作用機序
The mechanism of action of 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane is not fully understood. However, it is believed to work by inhibiting enzymes that are involved in the growth and replication of cancer cells and viruses. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the growth and survival of cancer cells. It has also been found to inhibit the activity of integrase, an enzyme that is involved in the replication of HIV.
Biochemical and physiological effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, this compound has been found to have antioxidant properties.
実験室実験の利点と制限
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a two-step reaction. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potentially useful compound for studying these diseases. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its effectiveness in treating diseases.
将来の方向性
There are several future directions for research on 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane. One area of research could focus on understanding the mechanism of action of this compound. This could lead to the development of more effective treatments for diseases such as cancer and viral infections. Another area of research could focus on developing derivatives of this compound that have improved efficacy and fewer side effects. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for treating diseases.
合成法
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane can be synthesized using a two-step reaction. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-phenylacetonitrile to form 2-[(3-fluorosulfonyl)phenyl]acetonitrile. The second step involves the reaction of 2-[(3-fluorosulfonyl)phenyl]acetonitrile with ethyl glyoxylate to form this compound.
科学的研究の応用
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
特性
IUPAC Name |
2-[(3-fluorosulfonyloxyphenyl)methyl]-5-oxooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c12-18(14,15)17-10-3-1-2-8(7-10)6-9-4-5-11(13)16-9/h1-3,7,9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFMXFCEANLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)






![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide](/img/structure/B2743897.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2743901.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2743902.png)
